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Compound of Interest

Compound Name: LAS101057

Cat. No.: B1674514

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the investigational oral A2B adenosine receptor
antagonist, LAS101057, with approved novel biologics for the treatment of severe asthma. Due
to the discontinuation of clinical development for LAS101057, this comparison focuses on its
preclinical profile against the established clinical efficacy and safety of monoclonal antibodies
targeting key inflammatory pathways in asthma.

Executive Summary

LAS101057, an orally administered small molecule, showed promise in preclinical models by
targeting the A2B adenosine receptor, a pathway implicated in airway inflammation. However,
its clinical development did not progress beyond Phase | trials. In contrast, several novel
biologics have demonstrated significant efficacy and safety in Phase 1l clinical trials and are
now established treatments for severe asthma. These biologics, administered via injection,
target specific components of the type 2 inflammatory cascade, including IgE, IL-5, IL-4, IL-13,
and TSLP. This guide presents the available data for LAS101057 alongside a comprehensive
overview of the pivotal clinical trial data for omalizumab, mepolizumab, benralizumab,
dupilumab, and tezepelumab.

LAS101057: Preclinical Profile

LAS101057 is a potent and selective antagonist of the A2B adenosine receptor. Preclinical
studies indicated its potential to modulate asthma-related inflammatory processes.
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Clinical Development Status

A Phase | clinical trial (M/101057/01) in healthy male subjects was initiated to evaluate the
safety, tolerability, and pharmacokinetics of LAS101057. The study was a single-blind,
randomized, placebo-controlled, monocenter trial involving single and multiple ascending oral
doses. Publicly available information from the clinical study report summary indicates that only
the initial single-dose escalation part of the study was completed. The findings revealed that
LAS101057 was rapidly metabolized. There is no publicly available data from Phase Il or IlI
clinical trials in patients with asthma, suggesting that the clinical development of LAS101057
for this indication was discontinued.

Novel Asthma Biologics: Clinical Performance

The following sections detail the mechanism of action, pivotal clinical trial data, and safety
profiles of five key novel biologics approved for the treatment of severe asthma.

Omalizumab (Anti-IgE)

Mechanism of Action: Omalizumab is a humanized monoclonal antibody that targets and binds
to circulating immunoglobulin E (IgE). This action prevents IgE from binding to its high-affinity
receptor (FceRI) on mast cells and basophils, thereby inhibiting the release of inflammatory
mediators that contribute to the allergic asthma cascade.
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Omalizumab's mechanism of action.

pi | Clinical Trial Data: 1A05
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Change in FEV1 -

observed
Safety Profile
Injection site reactions, viral infections, upper
Common Adverse Events respiratory tract infections, sinusitis, headache,
and pharynagitis.
Serious Adverse Events Anaphylaxis (rare).

Mepolizumab (Anti-IL-5)

Mechanism of Action: Mepolizumab is a humanized monoclonal antibody that targets and
neutralizes interleukin-5 (IL-5), a key cytokine responsible for the differentiation, activation, and
survival of eosinophils. By inhibiting IL-5, mepolizumab reduces the number of eosinophils in
the blood and lungs, thereby decreasing eosinophilic inflammation.
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Mepolizumab's mechanism of action.

Pivotal Clinical Trial Data: MENSA
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o
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Safety Profile

Headache, injection site reactions, back pain,

Common Adverse Events ]
and fatigue.[6]

Serious Adverse Events Similar incidence to placebo.[6]

Benralizumab (Anti-IL-5Ra)

Mechanism of Action: Benralizumab is a humanized monoclonal antibody that binds to the
alpha subunit of the IL-5 receptor (IL-5Ra) on eosinophils and basophils. This binding leads to
the rapid and near-complete depletion of these cells through antibody-dependent cell-mediated
cytotoxicity (ADCC).

Benralizumab's mechanism of action.

Pivotal Clinical Trial Data: SIROCCO & CALIMA

] . Benralizumab 30 mg Q8W
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Safety Profile

Common Adverse Events Headache and pharyngitis.[8]

Serious Adverse Events Similar incidence to placebo.[8]

Dupilumab (Anti-IL-4Ra)

Mechanism of Action: Dupilumab is a human monoclonal antibody that blocks the shared
receptor component (IL-4Ra) for both interleukin-4 (IL-4) and interleukin-13 (IL-13). By
inhibiting the signaling of both these key type 2 cytokines, dupilumab broadly downregulates
the inflammatory cascade, including eosinophilic inflammation and IgE production.
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Dupilumab's mechanism of action.

Pivotal Clinical Trial Data: QUEST
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Efficacy Endpoint Dupilumab 200/300 mg
(Eosinophilic Phenotype) Q2W + SoC

Placebo + SoC

Up to 65.8% (in patients with
blood eosinophils =300 cells/ -
HL)[E]

Annualized Severe

Exacerbation Rate Reduction

Change from Baseline in FEV1  +0.32 L (in overall population)
at Week 12 [9]

+0.18 L

Safety Profile

Injection site reactions, conjunctivitis, and
Common Adverse Events ] -
eosinophilia.

Serious Adverse Events Similar incidence to placebo.

Tezepelumab (Anti-TSLP)

Mechanism of Action: Tezepelumab is a human monoclonal antibody that targets thymic
stromal lymphopoietin (TSLP), an epithelial-derived cytokine that is a key initiator of the
inflammatory cascade in asthma. By blocking TSLP, tezepelumab acts upstream to reduce a
broad range of inflammatory mediators, impacting both eosinophilic and non-eosinophilic
pathways.
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Tezepelumab's mechanism of action.

pi | Clinical Trial Data: NAVIGATOR

Tezepelumab 210 mg Q4W

Efficacy Endpoint Placebo + SoC
+ SoC

Annualized Severe

_ 0.93[10] 2.10[10]

Exacerbation Rate

Change from Baseline in FEV1
+0.23 L[10] +0.09 L[10]

at Week 52

Safety Profile

Common Adverse Events Pharyngitis, arthralgia, and back pain.

Serious Adverse Events Similar incidence to placebo.

Experimental Protocols: Key Methodologies in
Pivotal Trials

The following outlines the general methodologies used for key endpoints in the pivotal clinical
trials of the novel biologics discussed.

Assessment of Asthma Exacerbations

Severe asthma exacerbations were typically defined as a worsening of asthma requiring the
use of systemic corticosteroids for at least three days, or a hospitalization or emergency room
visit due to asthma that required systemic corticosteroids.[11] The annualized exacerbation rate
was calculated by dividing the total number of exacerbations by the total number of patient-
years in each treatment group.

Pulmonary Function Tests (Spirometry)

Forced expiratory volume in 1 second (FEV1) was measured using spirometry, following the
American Thoracic Society (ATS) and European Respiratory Society (ERS) guidelines.[12][13]
[14] Measurements were typically taken before and after the administration of a short-acting
bronchodilator at baseline and at specified time points throughout the trials.
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Biomarker Measurements

e Blood Eosinophil Count: Venous blood samples were collected, and eosinophil counts were
determined using automated hematology analyzers in a central laboratory.[15][16]

o Fractional Exhaled Nitric Oxide (FeNO): FeNO levels, a marker of eosinophilic airway
inflammation, were measured using a handheld device according to ATS/ERS
recommendations.[17][18][19][20]

Conclusion

While LAS101057 showed initial promise in preclinical studies as an oral treatment for asthma
by targeting the A2B adenosine receptor, its clinical development appears to have been halted.
In contrast, the novel biologics—omalizumab, mepolizumab, benralizumab, dupilumab, and
tezepelumab—have emerged as highly effective and generally safe treatment options for
patients with severe asthma. Each of these biologics targets a specific component of the type 2
inflammatory pathway, leading to significant reductions in exacerbation rates and
improvements in lung function. The choice of biologic is often guided by the patient's specific
asthma phenotype, including their IgE levels and blood eosinophil counts. Future research may
revisit the potential of oral therapies like A2B adenosine receptor antagonists, but for now, the
novel biologics represent the forefront of targeted therapy for severe asthma.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://pubs.acs.org/doi/abs/10.1021/ml100249e
https://www.researchgate.net/publication/231712087_Discovery_of_LAS101057_A_Potent_Selective_and_Orally_Efficacious_A2B_Adenosine_Receptor_Antagonist
https://www.2minutemedicine.com/mepolizumab-reduces-exacerbations-in-severe-eosinophilic-asthma-mensa-trial/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5076744/
https://pmc.ncbi.nlm.nih.gov/articles/PMC5076744/
https://www.astrazeneca.com/media-centre/press-releases/2016/benralizumub-phase-III-trials-show-positive-results-in-severe-asthma-05092016.html
https://pubmed.ncbi.nlm.nih.gov/29782217/
https://pubmed.ncbi.nlm.nih.gov/29782217/
https://www.hcplive.com/view/tezepelumab-severe-asthma-exacerbation-disease-control-phase-3-navigator
https://www.ncbi.nlm.nih.gov/books/NBK604836/table/t12/
https://www.ncbi.nlm.nih.gov/books/NBK604836/table/t12/
https://www.ncbi.nlm.nih.gov/books/NBK604836/table/t12/
https://publications.ersnet.org/content/erj/60/suppl66/4655
https://publications.ersnet.org/content/breathe/8/3/232
https://www.atsjournals.org/doi/10.1164/rccm.201908-1590ST
https://pmc.ncbi.nlm.nih.gov/articles/PMC7462391/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7462391/
https://www.webmd.com/asthma/eosinophil-count-facts
https://www.physiciansweekly.com/post/a-study-protocol-for-evaluating-feno-test-in-asthma-diagnosis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4408724/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4408724/
https://www.researchgate.net/publication/355421658_Using_FeNO_Measurement_in_Clinical_Asthma_Management
https://publications.ersnet.org/content/erj/55/3/1901633
https://www.benchchem.com/product/b1674514#benchmarking-las101057-against-novel-asthma-biologics
https://www.benchchem.com/product/b1674514#benchmarking-las101057-against-novel-asthma-biologics
https://www.benchchem.com/product/b1674514#benchmarking-las101057-against-novel-asthma-biologics
https://www.benchchem.com/product/b1674514#benchmarking-las101057-against-novel-asthma-biologics
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1674514?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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